molecular formula C16H21BN2O2 B1404023 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole CAS No. 1486485-39-5

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole

Cat. No. B1404023
M. Wt: 284.2 g/mol
InChI Key: FGGDEKJYKHIKDP-UHFFFAOYSA-N
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Description

The compound “1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole” is a complex organic molecule that contains an imidazole ring, a phenyl ring, and a tetramethyl-1,3,2-dioxaborolane group . The tetramethyl-1,3,2-dioxaborolane group is a boronic acid derivative, which are significant reaction intermediates in organic synthesis reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the tetramethyl-1,3,2-dioxaborolane group can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group can participate in various reactions. It can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Scientific Research Applications

Antimicrobial Properties

The antimycotic properties of imidazoles, including compounds similar to the one , have been a focal point of research. Studies have demonstrated that imidazole derivatives exhibit significant activity against a range of dermatophytes, yeasts, other fungi, and Gram-positive bacteria, indicating their potential as broad-spectrum antimicrobial agents (Heeres & van Cutsem, 1981).

Materials Science and Optoelectronics

In materials science, particularly in the development of optoelectronic devices, compounds containing the tetramethyl-dioxaborolan moiety have shown promise. For instance, hybrid organic bipolar fluorescent luminogens synthesized using phenanthroimidazole and fluorenone, which share structural similarities with the compound of interest, have demonstrated potential applications in sensing, biological probes, and intercellular imaging due to their thermal stability, high quantum yield, and long lifetime properties (Kathirvelan et al., 2020).

Synthetic Chemistry

The compound's relevance extends to synthetic chemistry, where its derivatives have been explored for their physicochemical properties. Research involving boric acid ester intermediates with benzene rings, which are structurally related, has contributed to the development of compounds with optimized molecular structures through density functional theory (DFT) and crystallographic analyses. These studies highlight the compound's utility in the synthesis of new materials with specific electronic and structural characteristics (Huang et al., 2021).

properties

IUPAC Name

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-5-6-13(10-14)11-19-9-8-18-12-19/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDEKJYKHIKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134229
Record name 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole

CAS RN

1486485-39-5
Record name 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(4.4.5.5-Tetramethyl-[1.3.2]-dioxaborolan-2-yl-benzyl]-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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